3-(Trifluoromethyl)pyridine-2-sulfonamide
CAS No.: 104040-76-8
Cat. No.: VC20746193
Molecular Formula: C6H5F3N2O2S
Molecular Weight: 226.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104040-76-8 |
|---|---|
| Molecular Formula | C6H5F3N2O2S |
| Molecular Weight | 226.18 g/mol |
| IUPAC Name | 3-(trifluoromethyl)pyridine-2-sulfonamide |
| Standard InChI | InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13) |
| Standard InChI Key | HGJUZHZBAAXGPP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F |
Introduction
What is 3-(Trifluoromethyl)pyridine-2-sulfonamide?
3-(Trifluoromethyl)pyridine-2-sulfonamide is an organic compound with the molecular formula
and a molecular weight of 226.18 g/mol. It features a trifluoromethyl group at the 3-position of the pyridine ring and a sulfonamide group at the 2-position. Other names for 3-(Trifluoromethyl)pyridine-2-sulfonamide are 3-(Trifluoromethyl)-2-pyridinesulfonamide, and 2-Pyridinesulfonamide, 3-(trifluoromethyl)- . Its CAS number is 104040-76-8 .
2D Structure:
The 2D structure of 3-(Trifluoromethyl)pyridine-2-sulfonamide can be represented as shown :
Computed descriptors:
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2-sulfonamide is used in scientific research across various disciplines:
-
Chemistry: It serves as a building block in synthesizing more complex organic molecules.
-
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
-
Medicine: It is explored for its potential use in drug development, particularly in designing enzyme inhibitors.
-
Industry: The compound is used in producing agrochemicals and other industrial chemicals.
Biological Activities and Research Findings
3-(Trifluoromethyl)pyridine-2-sulfonamide (TFMS) has garnered attention in medicinal chemistry due to its diverse biological activities.
Antimicrobial Efficacy: A comparative study involving TFMS and various sulfonamide derivatives showed that TFMS had enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides.
Cytotoxicity Assay: In vitro assays demonstrated that TFMS could induce apoptosis in cancer cell lines, suggesting potential for development as an anticancer agent.
Mechanistic Insights: Molecular docking studies indicated favorable interactions between TFMS and target proteins involved in bacterial metabolism, supporting its role as a potential antibiotic candidate.
Mechanism of Action
Compounds with a -CF3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition. Molecules with a -CF3 group can enhance drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein. It is known that molecules with a -CF3 group can inhibit the reverse transcriptase enzyme, which plays a crucial role in the replication of retroviruses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume